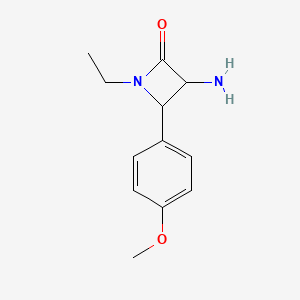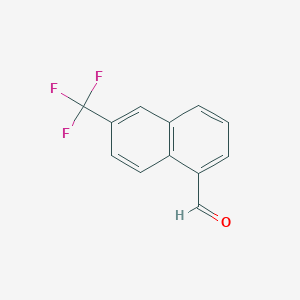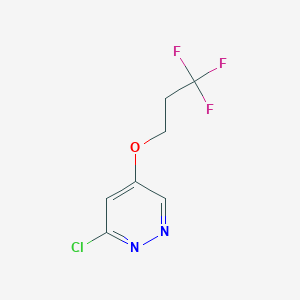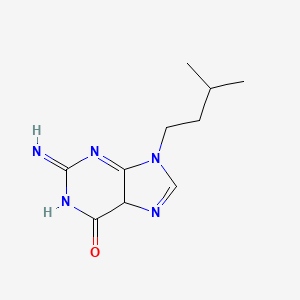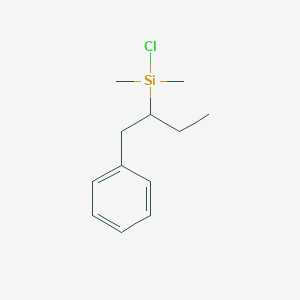
Chloro-dimethyl-(1-phenylbutan-2-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro-dimethyl-(1-phenylbutan-2-yl)silane is a chemical compound with the molecular formula C12H19ClSi. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is of interest due to its applications in various fields, including organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Chloro-dimethyl-(1-phenylbutan-2-yl)silane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with 1-phenylbutan-2-yl lithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the reactivity of the organolithium reagent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
Chloro-dimethyl-(1-phenylbutan-2-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form new organosilicon compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic attack.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used to convert the silicon-chlorine bond to a silicon-oxygen bond.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the silicon-chlorine bond.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with different functional groups, such as silanols, siloxanes, or silazanes.
Oxidation Reactions: The primary products are silanols or siloxanes.
Reduction Reactions: The main products are silanes with different substituents.
科学的研究の応用
Chloro-dimethyl-(1-phenylbutan-2-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in the development of new materials and catalysts.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, to study their structure and function.
Medicine: Organosilicon compounds derived from this compound are investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: The compound is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
作用機序
The mechanism of action of chloro-dimethyl-(1-phenylbutan-2-yl)silane involves the reactivity of the silicon-chlorine bond. This bond is susceptible to nucleophilic attack, leading to the formation of new silicon-containing compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
類似化合物との比較
Similar Compounds
Chlorodimethylsilane: A simpler organosilicon compound with the formula (CH3)2SiHCl.
Dimethylphenylchlorosilane: An organosilicon compound with the formula (CH3)2SiClC6H5.
Chlorotrimethylsilane: An organosilicon compound with the formula (CH3)3SiCl.
Uniqueness
Chloro-dimethyl-(1-phenylbutan-2-yl)silane is unique due to the presence of the 1-phenylbutan-2-yl group, which imparts specific steric and electronic properties to the compound. This makes it particularly useful in the synthesis of complex organosilicon compounds and in applications where specific reactivity is required.
特性
分子式 |
C12H19ClSi |
|---|---|
分子量 |
226.82 g/mol |
IUPAC名 |
chloro-dimethyl-(1-phenylbutan-2-yl)silane |
InChI |
InChI=1S/C12H19ClSi/c1-4-12(14(2,3)13)10-11-8-6-5-7-9-11/h5-9,12H,4,10H2,1-3H3 |
InChIキー |
CMTMEAGGESVAHH-UHFFFAOYSA-N |
正規SMILES |
CCC(CC1=CC=CC=C1)[Si](C)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



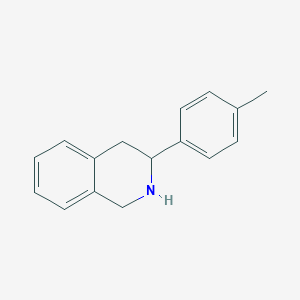
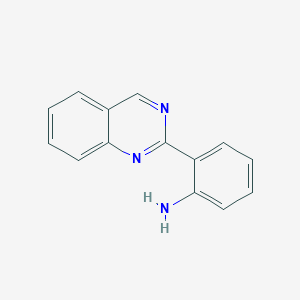
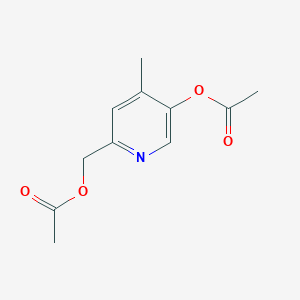


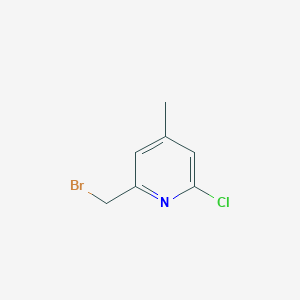
![Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B11882949.png)
